molecular formula C16H12IN3O2 B4387542 2-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

2-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B4387542
M. Wt: 405.19 g/mol
InChI Key: CEROBFWENPNVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of oxadiazole derivatives and has been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It may also inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in tumorigenesis. The antibacterial activity of this compound may be due to its ability to disrupt the bacterial cell membrane or inhibit the activity of bacterial enzymes. The anti-inflammatory activity of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
2-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and exhibit antibacterial and anti-inflammatory activity. Additionally, this compound has been found to modulate the expression of various genes involved in cancer progression and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used to study various biological processes. Additionally, this compound has been shown to exhibit potent activity against cancer cells and bacteria, making it a promising candidate for the development of new anticancer and antibacterial agents.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One direction is to further investigate the mechanism of action of this compound and identify the specific molecular targets that it interacts with. This could lead to the development of more potent and selective derivatives of this compound for use as anticancer and antibacterial agents.
Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This could provide valuable information on the absorption, distribution, metabolism, and excretion of this compound, as well as its efficacy and safety in animal models.
Finally, future research could focus on the development of novel drug delivery systems for this compound. This could include the use of nanoparticles or liposomes to improve the solubility and bioavailability of this compound, as well as targeted drug delivery to specific tissues or cells.

Scientific Research Applications

2-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12IN3O2/c17-13-9-5-4-8-12(13)16(21)18-10-14-19-15(20-22-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEROBFWENPNVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.